2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)-
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Overview
Description
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is a chiral imidazolidinone compound with the molecular formula C9H18N2O. It is known for its role as an organocatalyst in various chemical reactions, particularly in asymmetric synthesis. This compound is also referred to as MacMillan’s enamine catalyst, named after the chemist who developed it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- typically involves the reaction of tert-butylamine with 3,5-dimethyl-4-imidazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with hydroxyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- has a wide range of scientific research applications:
Chemistry: It is widely used as an organocatalyst in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- involves its role as an organocatalyst. It forms an enamine intermediate with aldehydes or ketones, which then undergoes nucleophilic addition to electrophiles. This process enhances the reactivity and selectivity of the reaction, leading to the formation of chiral products. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone
- (2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
- 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride
Uniqueness
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is unique due to its high enantioselectivity and efficiency as an organocatalyst. Its ability to form stable enamine intermediates and facilitate asymmetric synthesis distinguishes it from other similar compounds .
Biological Activity
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, specifically the (2R,5S) enantiomer, is a cyclic organic compound belonging to the imidazolidinone class. Its unique structural features, including a tert-butyl group and two methyl groups on the imidazolidinone ring, significantly influence its biological activity and catalytic properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₂N₂O
- Molecular Weight : 246.35 g/mol
- CAS Number : 346440-54-8
The biological activity of 2-tert-butyl-3,5-dimethyl-4-imidazolidinone is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a chiral Lewis acid catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure products by stabilizing transition states through complexation with substrates. This interaction alters enzyme activity and receptor signaling pathways, leading to various physiological effects.
Biological Activity
Research indicates that 2-tert-butyl-3,5-dimethyl-4-imidazolidinone exhibits potential biological activities including:
- Enzyme Inhibition : The compound has shown efficacy in inhibiting certain enzymes, which can be beneficial in medicinal chemistry applications.
- Receptor Binding : It interacts with various receptors, influencing biological pathways related to metabolism and signaling.
Case Study 1: Asymmetric Synthesis
A study demonstrated that 2-tert-butyl-3,5-dimethyl-4-imidazolidinone serves as an effective organocatalyst in the asymmetric synthesis of complex molecules. The presence of the tert-butyl group enhances the reactivity and selectivity of reactions involving α,β-unsaturated aldehydes. The compound achieved high yields and enantioselectivity in cycloaddition reactions .
Reaction Type | Yield (%) | Enantioselectivity (ee) |
---|---|---|
Cycloaddition with nitrones | 98 | >99:1 endo:exo |
Mukaiyama-Michael Reaction | 73 | 58 |
Case Study 2: Interaction with Biological Targets
In another investigation, the interaction of 2-tert-butyl-3,5-dimethyl-4-imidazolidinone with specific molecular targets revealed its potential as a therapeutic agent. The compound's ability to modulate enzyme activity was assessed through various assays, indicating significant inhibition rates against target enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
The biological activity of 2-tert-butyl-3,5-dimethyl-4-imidazolidinone can be compared with structurally similar compounds. Notably:
Compound Name | Biological Activity |
---|---|
5-Benzyl-2-tert-butyl-3-methylimidazolidinone | Chiral Lewis acid catalyst |
(S)-2-tert-butyl-3-methylimidazolidinone | Enzyme inhibition |
Properties
CAS No. |
156592-72-2 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O/c1-6-7(12)11(5)8(10-6)9(2,3)4/h6,8,10H,1-5H3/t6-,8+/m0/s1 |
InChI Key |
MVEIZVYBCWRUDK-POYBYMJQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](N1)C(C)(C)C)C |
Canonical SMILES |
CC1C(=O)N(C(N1)C(C)(C)C)C |
Origin of Product |
United States |
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